ethyl 1-benzyl-1H-pyrrole-3-carboxylate

Beschreibung

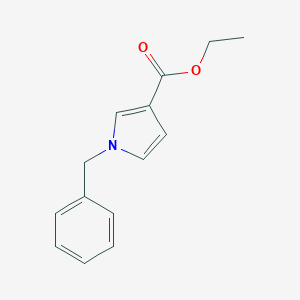

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 1-benzylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZAVNAKDOXZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562803 | |

| Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128259-47-2 | |

| Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 1 Benzyl 1h Pyrrole 3 Carboxylate and Analogous Structures

Foundational Pyrrole (B145914) Synthesis Strategies Applicable to Carboxylate Derivatives

Classical name reactions in organic chemistry provide a robust framework for the synthesis of the pyrrole core. Adaptations of these methods are frequently employed to introduce specific functional groups, such as the carboxylate moiety, onto the heterocyclic ring.

Adaptations of Paal-Knorr Condensation for 1H-Pyrrole-3-carboxylates

The Paal-Knorr synthesis is a straightforward and widely used method for preparing pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic conditions. rgmcet.edu.inorganic-chemistry.org For the synthesis of 1H-pyrrole-3-carboxylate derivatives, this reaction requires a 1,4-dicarbonyl precursor that contains the necessary ester functionality.

The mechanism proceeds via the formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups. wikipedia.org Subsequent intramolecular attack by the amine on the second carbonyl group forms a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org To obtain a 3-carboxylate substituent, the starting diketone must be appropriately functionalized. Although versatile, the Paal-Knorr reaction can be limited by the accessibility of the required substituted 1,4-dicarbonyl compounds and the often harsh acidic conditions, which may not be suitable for sensitive substrates. rgmcet.edu.inresearchgate.net

Hantzsch Pyrrole Synthesis Modifications for Substituted Pyrrole-3-carboxylates

The Hantzsch pyrrole synthesis is inherently well-suited for the preparation of pyrrole-3-carboxylate derivatives. The classic reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net The inclusion of a β-ketoester as a starting material directly installs a carboxylate group onto the resulting pyrrole ring.

The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the substituted pyrrole. wikipedia.org This method is highly versatile, allowing for the synthesis of a wide array of substituted pyrroles by varying the three core components. cdnsciencepub.comresearchgate.net For the synthesis of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, benzylamine, an appropriate α-haloketone, and ethyl acetoacetate (B1235776) would be the logical starting materials. Continuous flow chemistry has also been applied to the Hantzsch synthesis to rapidly produce libraries of pyrrole analogs, demonstrating its efficiency and scalability. syrris.comnih.gov

Table 1: Comparison of Foundational Pyrrole Synthesis Strategies

| Synthesis Method | Key Reactants | Applicability to 3-Carboxylates | Common Conditions |

| Paal-Knorr | 1,4-Dicarbonyl, Primary Amine/Ammonia | Requires a pre-functionalized dicarbonyl starting material. | Weakly acidic (e.g., acetic acid). organic-chemistry.org |

| Hantzsch | β-Ketoester, α-Haloketone, Primary Amine/Ammonia | Directly incorporates the ester group from the β-ketoester. wikipedia.orgcdnsciencepub.com | Generally proceeds at room temperature or with gentle heating. |

| Knorr | α-Amino-ketone, β-Ketoester | Directly incorporates the ester group from the β-ketoester. wikipedia.org | Catalyzed by zinc and acetic acid; often performed at room temperature. wikipedia.org |

Knorr Pyrrole Synthesis and its Application in Carboxylate Functionalization

The Knorr pyrrole synthesis is another powerful method that directly facilitates the introduction of a carboxylate group onto the pyrrole ring. wikipedia.org This reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group, such as an ester, positioned alpha to a carbonyl group (i.e., a β-ketoester). wikipedia.org

Due to the inherent instability and tendency of α-amino-ketones to self-condense, they are typically prepared in situ. A common approach is the reduction of an α-oximino-ketone using zinc in acetic acid. wikipedia.org The resulting α-amino-ketone then reacts with the β-ketoester. The mechanism involves the formation of an imine, which tautomerizes to an enamine, followed by cyclization and elimination of water to yield the final pyrrole product. The versatility of the Knorr synthesis allows for the preparation of a wide range of functionalized pyrroles, including those with ester groups at various positions, by carefully selecting the starting materials. wikipedia.org

Targeted Synthetic Routes for this compound

Beyond the foundational methods, more targeted strategies have been developed for the specific synthesis of this compound, often involving the construction of a precursor ring system followed by a final aromatization step or the use of modern catalytic methods.

Aromatization of Dihydro-1H-pyrrole Intermediates (e.g., Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate)

A highly effective and direct route to this compound involves the synthesis and subsequent aromatization of a dihydropyrrole (pyrroline) intermediate. The precursor, ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate, can be prepared through various methods and then oxidized to form the desired aromatic pyrrole.

This two-step approach provides a reliable pathway to the target compound. The final aromatization step is crucial and can be achieved using a variety of oxidizing agents. Research has shown that this transformation can be accomplished with high efficiency. For instance, the use of N-Bromosuccinimide (NBS) at 90°C for 19 hours has been reported to yield the product with a 98% conversion. chemicalbook.com Other effective reagents for this dehydrogenation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing toluene, p-chloranil, or molecular oxygen in dioxane at elevated temperatures. chemicalbook.com

Table 2: Reagents for Aromatization of Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate

| Reagent | Conditions | Yield |

| N-Bromosuccinimide (NBS) | 90°C, 19 hours | 98% chemicalbook.com |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Toluene, Reflux | Reported as effective chemicalbook.com |

| p-Chloranil | Not specified | Reported as effective chemicalbook.com |

| Oxygen (O₂) | Dioxane, 90°C | Reported as effective chemicalbook.com |

Metal-Catalyzed Cyclization Reactions for Pyrrole-3-carboxylates (e.g., FeCl₃ catalysis)

Modern synthetic chemistry increasingly relies on metal catalysis to achieve efficient and selective bond formations. Iron(III) chloride (FeCl₃), an inexpensive and readily available Lewis acid, has been utilized as a catalyst for the synthesis of N-substituted pyrroles. organic-chemistry.org

One notable application is in a modification of the Paal-Knorr condensation. An operationally simple method involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various primary amines, including benzylamine, in water with a catalytic amount of FeCl₃. organic-chemistry.org This reaction proceeds under very mild conditions and provides good to excellent yields of the corresponding N-substituted pyrroles. While this specific literature example focuses on the formation of the N-substituted pyrrole core, the principles of metal-catalyzed cyclization can be extended to precursors bearing carboxylate groups to target compounds like this compound. FeCl₃ has also been used to catalyze other transformations in pyrrole chemistry, such as oxidative diselenylation of pyrrole-tethered indoles, highlighting its utility in functionalizing the pyrrole system. researchgate.netrsc.org

Innovative Approaches in Pyrrole Carboxylate Synthesis

The synthesis of this compound and its analogs has been significantly advanced by the development of innovative chemical methodologies. These approaches offer improvements in efficiency, control over substitution patterns (regioselectivity), and three-dimensional arrangement of atoms (stereoselectivity), addressing the limitations of classical methods like the Paal-Knorr, Knorr, and Hantzsch syntheses. orientjchem.orgorientjchem.orgresearchgate.netwikipedia.orgorganic-chemistry.org This section explores some of the cutting-edge strategies that have emerged for the construction of highly functionalized pyrrole carboxylates.

Multicomponent Reaction Paradigms for Poly-substituted Pyrroles

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, have become a powerful tool for the synthesis of complex molecules like polysubstituted pyrroles. orientjchem.orgbohrium.comnih.gov These reactions are highly atom-economical and efficient, allowing for the rapid generation of molecular diversity. nih.gov

One notable MCR is the van Leusen pyrrole synthesis , which involves the reaction of an activated alkene with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This [3+2] cycloaddition is a versatile method for preparing a variety of substituted pyrroles. nih.govmdpi.comresearchgate.netacs.org For instance, a four-stage reaction sequence culminating in a van Leusen reaction has been used to synthesize 3-aroyl-4-heteroarylpyrrole derivatives. mdpi.comresearchgate.net

Another significant approach involves the use of arylglyoxals in MCRs to produce polysubstituted pyrroles. semanticscholar.org For example, a four-component reaction of arylglyoxals, anilines, dialkyl acetylenedicarboxylates, and malononitrile (B47326) in the presence of a phase-transfer catalyst can yield highly functionalized pyrroles. semanticscholar.org Similarly, organocatalyzed three-component reactions of 1,2-diones, aldehydes, and arylamines provide an efficient route to access polysubstituted pyrroles under mild conditions. nih.gov These methods highlight the modularity and efficiency of MCRs in constructing complex pyrrole structures from simple, readily available starting materials. researchgate.netbohrium.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| van Leusen Reaction | Enones, Tosylmethyl isocyanide (TosMIC) | NaH in DMSO/Et₂O | 3-Aroyl-4-heteroarylpyrroles | mdpi.comresearchgate.net |

| Organocatalyzed Three-Component Reaction | 1,2-Diones, Aldehydes, Arylamines | 4-Methylbenzenesulfonic acid monohydrate | Polysubstituted pyrroles | nih.gov |

| Four-Component Reaction | Arylglyoxals, Anilines, Dialkyl acetylenedicarboxylates, Malononitrile | Phase-transfer catalyst (TEBAC) | Polysubstituted pyrroles | semanticscholar.org |

| Indium-Catalyzed Three-Component Reaction | Nitro compounds, Phenacyl bromide derivatives, Dialkyl acetylene (B1199291) dicarboxylates | Indium powder in dilute HCl | Poly-substituted pyrroles | orientjchem.orgorientjchem.org |

Continuous Flow Chemistry for Efficient Pyrrole-3-carboxylic Acid and Ester Synthesis

Continuous flow chemistry, utilizing microreactors, has emerged as a powerful technology for the synthesis of organic compounds, offering enhanced control over reaction parameters, improved safety, and scalability. ru.nlmdpi.comchimia.ch This methodology is particularly advantageous for the synthesis of pyrrole-3-carboxylic acids and their esters. nih.govsyrris.comacs.org

A significant development is the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govsyrris.comacs.orgacs.orgfigshare.com In this process, the hydrogen bromide generated as a byproduct of the Hantzsch pyrrole synthesis is utilized in situ to hydrolyze the tert-butyl ester, yielding the corresponding carboxylic acid in a single microreactor. nih.govsyrris.comacs.org This approach is highly efficient, enabling the production of significant quantities of the desired product in a short amount of time. nih.govsyrris.comacs.org For example, 850 mg of a pyrrole-3-carboxylic acid derivative was produced in 2.5 hours with a 63% yield. nih.govsyrris.com

The use of microreactor technology allows for precise control over reaction conditions, leading to high yields and purity. ru.nlacs.orgtue.nl Flow chemistry methods have been optimized in microreactors with volumes ranging from 0.13 to 7 μL, achieving near-quantitative yields. ru.nlacs.orgtue.nl Furthermore, these optimized conditions can be scaled up using larger, microstructured flow reactors, enabling production rates on the order of grams per hour. ru.nlacs.orgtue.nl This demonstrates the potential of continuous flow chemistry to accelerate the drug discovery process by enabling the rapid and efficient generation of libraries of pyrrole derivatives. nih.govsyrris.comacs.org

| Method | Starting Materials | Key Features | Scale | Reference |

|---|---|---|---|---|

| One-Step Hantzsch Reaction and Hydrolysis | tert-Butyl acetoacetates, Amines, 2-Bromoketones | In situ hydrolysis of ester using HBr byproduct in a single microreactor. | 850 mg produced in 2.5 h | nih.govsyrris.comacs.org |

| Optimized Paal-Knorr Synthesis | 2,5-Hexanedione, Amines | Optimized in 0.13 to 7 μL microreactors, achieving nearly 100% yield. | Scaled up to 55.8 g/hour | ru.nlacs.orgtue.nl |

Stereoselective Synthesis of Chiral Pyrrole Carboxylates

The development of stereoselective methods for the synthesis of chiral pyrrole-containing molecules is of great importance due to their prevalence in biologically active compounds. thieme-connect.comamazonaws.comresearchgate.netrsc.orgdal.ca Asymmetric synthesis aims to control the formation of a specific stereoisomer, which can have profound effects on the biological activity of the molecule.

One approach to chiral pyrrole derivatives involves the attachment of a chiral auxiliary to the pyrrole ring. For instance, 3-(-)- and 3-(+)-menthyl carboxylate pyrroles have been synthesized in a four-step sequence involving protection of the pyrrole nitrogen, bromination, lithium-halogen exchange, and reaction with a chiral chloroformate. amazonaws.com

More advanced strategies focus on catalytic asymmetric reactions. A palladium-catalyzed asymmetric annulation between 5-bromopyrrole-2-carboxylate esters and vinyl aziridines has been developed to construct chiral pyrrolopiperazinones, which are key intermediates in the synthesis of pyrrole alkaloid natural products. acs.org This method has been successfully applied to the total synthesis of (-)-longamide B and the first total syntheses of agesamides A and B. acs.org Another example is the isothiourea-catalyzed enantioselective synthesis of pyrrolizines from pyrrole-derived enones. thieme-connect.com These methods demonstrate the power of asymmetric catalysis to generate stereochemically defined pyrrole carboxylates. rsc.orgnih.gov

| Methodology | Key Reagents/Catalysts | Chiral Product | Significance | Reference |

|---|---|---|---|---|

| Chiral Auxiliary Approach | (+)/(-)-Menthyl chloroformate | 3-(+)- and (-)-Menthyl carboxylate pyrroles | Introduction of chirality via a stoichiometric chiral reagent. | amazonaws.com |

| Pd-Catalyzed Asymmetric Annulation | Chiral Pd(0)L* catalyst, Vinyl aziridines | Chiral pyrrolopiperazinones | Enantioselective synthesis of key intermediates for natural products. | acs.org |

| Isothiourea Organocatalysis | Isothiourea organocatalysts | Stereoenriched pyrrolizine derivatives | Asymmetric Michael addition/lactonization sequence. | thieme-connect.com |

Regioselective Functionalization and Derivatization of the Pyrrole Nucleus

The regioselective functionalization of the pyrrole ring is crucial for the synthesis of specifically substituted derivatives like this compound. Pyrrole is an electron-rich aromatic heterocycle and typically undergoes electrophilic substitution preferentially at the C2 and C5 positions due to the greater stability of the resulting carbocation intermediate. slideshare.netpearson.comquora.comonlineorganicchemistrytutor.comaklectures.com

Controlling the position of functionalization can be challenging. However, modern synthetic methods have provided solutions to this problem. Direct C-H activation has emerged as a powerful tool for the regioselective derivatization of pyrroles. chemistryviews.orgnih.govresearchgate.netrsc.org For example, ruthenium-catalyzed C2-H arylation of indoles and pyrroles using boronic acids under oxidative conditions has been developed. chemistryviews.org This method tolerates a wide range of functional groups. chemistryviews.org Similarly, rhodium-catalyzed C-H arylation can be directed to the β-position (C3 or C4) of the pyrrole ring, a selectivity that is contrary to the inherent reactivity of the pyrrole nucleus. acs.org

The choice of reagents and directing groups can also influence the regioselectivity of functionalization. For instance, the Vilsmeier-Haack formylation of pyrrole-2-carboxylates can be directed to the C4 or C5 position depending on the reaction conditions. acs.org Furthermore, a dearomative chlorination of 1H-pyrroles followed by nucleophilic substitution allows for the regioselective synthesis of highly functionalized 2H-pyrroles. nih.gov These advanced methodologies provide chemists with a versatile toolkit for the precise modification of the pyrrole core, enabling the synthesis of a wide array of complex and functionally diverse pyrrole carboxylates. researchgate.netresearchgate.netnih.gov

| Reaction Type | Position of Functionalization | Key Reagents/Catalyst | Significance | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | C2 (or C5) | Various electrophiles (e.g., HNO₃, SO₃, Ac₂O) | Inherent reactivity of the pyrrole ring. | slideshare.net |

| Ru-Catalyzed C-H Arylation | C2 | Ru catalyst, Boronic acids | Direct C-H activation for arylation. | chemistryviews.org |

| Rh-Catalyzed C-H Arylation | C3 (β-position) | Rh catalyst, Iodoarenes | Achieves non-classical regioselectivity. | acs.org |

| Vilsmeier-Haack Formylation | C4 or C5 | Vilsmeier reagent | Regioselectivity dependent on conditions. | acs.org |

| Dearomative Chlorination/Substitution | Multiple positions | Chlorinating agent followed by nucleophiles | Triple nucleophilic modification of the pyrrole ring. | nih.gov |

Chemical Reactivity and Transformation Pathways of Ethyl 1 Benzyl 1h Pyrrole 3 Carboxylate Derivatives

Electrophilic Aromatic Substitution Reactivity of the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich due to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.com In ethyl 1-benzyl-1H-pyrrole-3-carboxylate, this inherent reactivity is modulated by the substituents. The nitrogen atom strongly activates the C-2 and C-5 positions (ortho and para, respectively), while the ethyl carboxylate group at the C-3 position is an electron-withdrawing group that deactivates the ring, particularly at the adjacent C-2 and C-4 positions.

Common electrophilic substitution reactions for this class of compounds include formylation, nitration, and halogenation.

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org For this compound, the substitution is expected to occur at the most activated, sterically accessible position. The C-5 position is electronically favored due to activation from the nitrogen and being meta to the deactivating ester group. The Vilsmeier-Haack reaction is a powerful tool for synthesizing pyrrole-carbaldehydes, which are valuable synthetic intermediates. numberanalytics.comijpcbs.com Studies have shown that the regioselectivity of this reaction can sometimes be influenced by steric factors of the reagents. researchgate.net

Nitration: The introduction of a nitro (-NO₂) group is another key EAS reaction. Research on the nitration of 1-benzylpyrrole (B1265733) (lacking the C-3 ester) has shown that it yields a significant proportion of the 3-nitro isomer, a contrast to the typical C-2 substitution preference of simpler pyrroles. cdnsciencepub.com This indicates a strong directing influence from the N-benzyl group. For the title compound, which is already substituted at the 3-position, nitration is predicted to occur at the C-5 position, which is activated by the nitrogen and less deactivated by the ester group. High regioselectivity can often be achieved in the nitration of substituted aromatic compounds. scirp.org

Halogenation: Bromination of 1-benzylpyrrole has also been shown to favor substitution at the C-3 position. cdnsciencepub.com With the C-3 position blocked in this compound, halogenation would be directed elsewhere, again with C-5 being the most probable site.

The general reactivity pattern for electrophilic aromatic substitution on this compound is summarized in the table below.

| Reaction | Reagent | Expected Major Product Position |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-5 |

| Nitration | HNO₃, H₂SO₄ | C-5 |

| Bromination | Br₂, Solvent | C-5 |

Nucleophilic Addition Reactions and their Implications

The electron-rich nature of the pyrrole ring makes it generally unreactive toward nucleophilic addition. Nucleophiles are repelled by the high electron density of the π-system. Consequently, direct nucleophilic attack on the carbon atoms of the pyrrole ring in this compound is not a common transformation pathway under standard conditions.

For such reactions to occur, the ring typically requires activation by one or more potent electron-withdrawing groups, which are not sufficiently present in the title compound to overcome its inherent electron-rich character. While the C-3 ester group does withdraw electron density, it is not powerful enough to facilitate ring addition.

However, nucleophilic reactions can occur at other sites in the molecule:

Nucleophilic Acyl Substitution: The ester group's carbonyl carbon is electrophilic and readily undergoes nucleophilic acyl substitution. This is discussed in detail in Section 3.3.

Conjugate Addition to Substituents: If the pyrrole were functionalized with an α,β-unsaturated ketone (an enone), it could undergo 1,4-conjugate addition (Michael addition) with soft nucleophiles. tdl.org This reaction, however, involves a substituent and not the pyrrole ring itself.

Intramolecular Cyclizations: In specifically designed substrates, such as N-alkyne-substituted pyrroles, intramolecular nucleophilic cyclization can be induced, where a nucleophile adds to the alkyne, guided by proximity to the pyrrole core. beilstein-journals.org

The primary implication of the pyrrole ring's resistance to nucleophilic addition is that other functional groups within the molecule can be selectively targeted with nucleophiles without altering the core heterocyclic structure.

Modifications on the N-Benzyl Substituent and its Influence on Reactivity

The N-benzyl group serves as a common protecting group for the pyrrole nitrogen and also exerts a significant electronic and steric influence on the molecule's reactivity.

Debenzylation/Deprotection: The removal of the benzyl (B1604629) group is a common synthetic step to yield the N-H pyrrole. This can be achieved through several methods:

Catalytic Hydrogenolysis: This is a widely used method involving hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C). nih.govwordpress.com The reaction can sometimes be sluggish or incomplete due to poisoning of the catalyst by the nitrogen-containing substrate or product. researchgate.net The addition of an acid can sometimes facilitate the reaction. nih.gov

Dissolving Metal Reduction: A highly effective method for the debenzylation of N-benzyl pyrroles involves the use of sodium in liquid ammonia (B1221849), often with a proton source like tert-butanol. This method has been shown to cleanly remove the benzyl group without reducing other functional groups like esters. tandfonline.com

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative removal of benzyl groups, particularly from electron-rich systems. orgsyn.org

Reactivity of the Benzyl Ring: The phenyl ring of the N-benzyl group is substantially less reactive towards electrophilic substitution than the pyrrole ring. Any electrophilic attack will occur preferentially on the highly activated heterocyclic core.

| Debenzylation Method | Typical Reagents | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Common but can be slow; catalyst poisoning is a potential issue. researchgate.net |

| Dissolving Metal Reduction | Na, liq. NH₃, t-BuOH | Highly efficient and chemoselective; does not affect ester groups. tandfonline.com |

| Oxidative Cleavage | DDQ | An alternative under non-reducing conditions. orgsyn.org |

Studies on Regioselectivity and Chemoselectivity in Pyrrole Derivatization

The derivatization of this compound is a study in both regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts).

Regioselectivity: The primary question of regioselectivity concerns electrophilic attack on the pyrrole ring. The outcome is determined by the combined directing effects of the substituents:

N-atom: Strongly activating, ortho-para directing (to C-2 and C-5).

N-benzyl group: Influences the electronic distribution, shown to favor C-3 substitution in its parent pyrrole. cdnsciencepub.com

C-3 Ester (-COOEt): Deactivating, meta directing (to C-5).

Considering these factors, the C-5 position is the most likely site for electrophilic substitution. It is activated by the nitrogen (para) and is meta to the deactivating ester group, making it the most nucleophilic position on the ring. The C-2 position is activated by the nitrogen (ortho) but is also adjacent (ortho) to the deactivating ester, making it less favored. The C-4 position is ortho to the deactivating ester and meta to the nitrogen, rendering it the least reactive site.

Chemoselectivity: The molecule possesses three distinct reactive domains: the pyrrole ring, the ester group, and the N-benzyl group. This allows for selective transformations:

Pyrrole Ring vs. Benzyl Ring: The pyrrole ring is far more susceptible to electrophilic attack than the phenyl ring of the benzyl group.

Ester vs. N-Benzyl Group: The ester group can be reduced with LiAlH₄, a reaction that does not typically affect the N-benzyl group or the aromatic pyrrole ring. masterorganicchemistry.com Conversely, the N-benzyl group can be removed via hydrogenolysis or dissolving metal reduction under conditions that leave the ester group intact. tandfonline.com This orthogonality allows for independent manipulation of these functional groups, which is a cornerstone of modern synthetic strategy.

The ability to selectively functionalize this compound at either the C-5 position of the ring, the ester group, or by removing the N-benzyl substituent makes it a highly valuable and versatile building block in medicinal and materials chemistry. sunderland.ac.uk

Advanced Spectroscopic Characterization and Structural Analytics of Ethyl 1 Benzyl 1h Pyrrole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of ethyl 1-benzyl-1H-pyrrole-3-carboxylate in solution. One-dimensional (1D) and two-dimensional (2D) experiments work in concert to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei and to map their connectivity.

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to neighboring protons. The ¹³C NMR spectrum similarly reveals the electronic environment of each carbon atom in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of adjacent functional groups. ipb.pt

For this compound, the signals corresponding to the ethyl ester, the benzyl (B1604629) group, and the pyrrole (B145914) ring protons and carbons are observed in distinct regions of the spectra. The benzylic methylene (B1212753) (CH₂) protons typically appear as a singlet, while the protons of the ethyl group exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. The protons on the pyrrole and benzene (B151609) rings resonate in the aromatic region of the spectrum. rsc.orgmdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrole H-5 | ~7.5 | Triplet | ~1.8 |

| Benzyl Aromatic H | 7.38 - 7.25 | Multiplet | - |

| Pyrrole H-2 | ~6.8 | Triplet | ~2.5 |

| Pyrrole H-4 | ~6.6 | Triplet | ~2.6 |

| Benzyl CH₂ | ~5.1 | Singlet | - |

| Ester OCH₂ | ~4.2 | Quartet | 7.1 |

| Ester CH₃ | ~1.3 | Triplet | 7.1 |

Note: Data are representative and compiled from analogous structures. Exact values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ester C=O | ~164.0 |

| Benzyl C (quaternary) | ~137.0 |

| Benzyl CH (ortho, meta, para) | 129.0 - 127.0 |

| Pyrrole C-5 | ~125.0 |

| Pyrrole C-2 | ~120.0 |

| Pyrrole C-3 | ~116.0 |

| Pyrrole C-4 | ~110.0 |

| Ester OCH₂ | ~60.0 |

| Benzyl CH₂ | ~52.0 |

| Ester CH₃ | ~14.5 |

Note: Data are representative and compiled from analogous structures. Exact values may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the pyrrole ring (H-2, H-4, H-5) and between the quartet and triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include those from the benzylic CH₂ protons to the carbons of the benzyl ring and to the pyrrole ring carbons C-2 and C-5, confirming the N-benzyl linkage. Correlations from the ethyl CH₂ protons to the ester carbonyl carbon would confirm the ester group's structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the molecule's mass, which is used to determine its elemental formula. For this compound (C₁₄H₁₅NO₂), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. rsc.orgmdpi.com

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.27 g/mol |

| Calculated Exact Mass [M+H]⁺ | 230.1176 |

| Observed Exact Mass [M+H]⁺ | ~230.1175 |

Note: Observed mass is a typical value and may vary slightly.

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry also induces fragmentation of the molecule. Analyzing these fragments provides further structural confirmation. Key fragmentation pathways for this molecule include:

Loss of the benzyl group: A prominent fragmentation involves the cleavage of the N-CH₂ bond, leading to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91. nih.gov

Loss of the ethoxy group: Cleavage of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃), producing a fragment ion at [M - 45]⁺.

Decarboxylation: Loss of the entire ethyl carboxylate group can also occur.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.cz The IR spectrum of this compound is characterized by several strong absorption bands that are diagnostic for its key structural features.

Table 4: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1715 - 1730 | Strong |

| C-H Stretch (Aromatic) | Benzyl and Pyrrole Rings | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Benzyl CH₂ and Ethyl Group | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Rings | 1400 - 1600 | Medium-Weak |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

The most prominent peak is the strong C=O stretch of the ester group. libretexts.org The presence of both aromatic and aliphatic C-H stretching bands further confirms the molecular structure. Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information, particularly for the symmetric vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. rsc.org The absorption is characteristic of the chromophores—the light-absorbing parts of a molecule. In this compound, the chromophores are the conjugated π-electron systems of the benzyl and pyrrole rings.

The spectrum is expected to show strong absorptions in the UV region, typically between 200 and 400 nm, corresponding to π → π* transitions. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugation of the ester group with the pyrrole ring can influence the wavelength of maximum absorbance (λmax). The presence of non-bonding electrons on the nitrogen and oxygen atoms could also allow for weaker n → π* transitions. slideshare.net

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

From such analogous structures, it is expected that the pyrrole and benzyl rings are not coplanar. A significant dihedral angle, likely approaching 90°, would exist between the mean planes of the two rings. nih.gov This perpendicular orientation minimizes steric hindrance between the two cyclic systems. The technique would also precisely define the geometry of the ethyl carboxylate group and its orientation relative to the pyrrole ring.

Computational Chemistry and Theoretical Modeling of Ethyl 1 Benzyl 1h Pyrrole 3 Carboxylate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For ethyl 1-benzyl-1H-pyrrole-3-carboxylate, DFT calculations offer a detailed understanding of its spectroscopic signatures, geometry, and reactivity.

DFT calculations are widely employed to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the structural elucidation of compounds. Theoretical calculations of chemical shifts and vibrational frequencies for this compound can be compared with experimental data to validate the computed molecular structure.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within DFT. These calculations are typically performed after optimizing the molecular geometry. The predicted chemical shifts provide a theoretical spectrum that can be correlated with experimental findings, aiding in the assignment of signals to specific atoms in the molecule.

Illustrative Predicted NMR Data for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole (B145914) H-2 | 7.5 - 7.7 | - |

| Pyrrole H-4 | 6.8 - 7.0 | - |

| Pyrrole H-5 | 7.1 - 7.3 | - |

| Benzyl (B1604629) CH2 | 5.2 - 5.4 | 50 - 52 |

| Ethyl CH2 | 4.2 - 4.4 | 60 - 62 |

| Ethyl CH3 | 1.2 - 1.4 | 14 - 16 |

| Pyrrole C-2 | - | 125 - 127 |

| Pyrrole C-3 | - | 115 - 117 |

| Pyrrole C-4 | - | 110 - 112 |

| Pyrrole C-5 | - | 120 - 122 |

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure. For instance, the characteristic C=O stretching frequency of the ester group and the C-N stretching of the pyrrole ring can be accurately predicted.

Illustrative Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| C=O Stretch (Ester) | 1700 - 1720 |

| C-N Stretch (Pyrrole) | 1350 - 1370 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis of this compound involves identifying the most stable conformations by exploring the potential energy surface. This is achieved by systematically rotating the rotatable bonds, such as the C-N bond connecting the benzyl group to the pyrrole ring and the C-C bond of the ethyl ester group. DFT calculations can then be used to determine the relative energies of these different conformers, allowing for the identification of the global minimum energy structure. This information is crucial for understanding how the molecule might interact with biological targets.

DFT is a valuable tool for studying the mechanisms of chemical reactions. For the synthesis of this compound, DFT can be used to model the reaction pathway, identify transition states, and calculate activation energies. This provides a detailed picture of the reaction kinetics and thermodynamics. For instance, in a potential synthesis involving the reaction of an amine with a dicarbonyl compound, DFT can help to understand the step-by-step process of bond formation and breaking, as well as the energy barriers associated with each step.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations of this compound can provide insights into its solvation properties and its interactions with biological macromolecules like proteins or DNA. By simulating the movement of the molecule and its surrounding environment over time, MD can reveal how intermolecular forces, such as hydrogen bonds and van der Waals interactions, govern its behavior in a biological system.

Theoretical Studies on Electronic Structure and Nonlinear Optical Properties

The electronic structure of this compound, particularly the distribution of electrons in its molecular orbitals, determines its reactivity and optical properties. DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and its potential as an electronic material. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and may exhibit interesting optical properties.

Furthermore, theoretical studies can predict the nonlinear optical (NLO) properties of the molecule. These properties are related to how the molecule's polarization responds to a strong electric field, such as that from a laser. Molecules with significant NLO properties have potential applications in optoelectronics and photonics.

Quantitative Structure-Property Relationship (QSPR) Approaches for Pyrrole Carboxylates

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural features of molecules with their physical, chemical, or biological properties. For a series of pyrrole carboxylates, including this compound, QSPR studies can be developed to predict properties such as solubility, boiling point, or even biological activity based on calculated molecular descriptors. These descriptors, which can be derived from DFT or other computational methods, quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. QSPR models can accelerate the design of new pyrrole derivatives with desired properties by allowing for virtual screening of large numbers of compounds. nih.gov

Exploration of Biological Activities and Molecular Mechanisms of Ethyl 1 Benzyl 1h Pyrrole 3 Carboxylate Analogues

In Vitro Antimicrobial Research

Analogues of ethyl 1-benzyl-1H-pyrrole-3-carboxylate have demonstrated a promising range of antimicrobial activities, indicating their potential as scaffolds for the development of new anti-infective agents.

Antibacterial Spectrum and Efficacy Against Diverse Strains

The antibacterial potential of pyrrole-containing compounds has been extensively studied against both Gram-positive and Gram-negative bacteria. nih.gov Various derivatives have shown significant efficacy, suggesting that the pyrrole (B145914) scaffold is a viable starting point for the development of novel antibacterial drugs. nih.gov

Research on pyrrole-3-carboxylate derivatives has revealed their activity against a range of bacterial species. For instance, certain 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues have demonstrated antibacterial effects specifically against Staphylococcus species. mdpi.com In other studies, hybrids of 5-oxo-2-phenyl-4-(arylsulfamoyl)phenyl)hydrazono)4,5-dihydro-1H-pyrrole-3-carboxylate have shown noteworthy activity against Salmonella typhimurium and Escherichia coli. nih.gov One particular sulfonamide hybrid exhibited an inhibition zone of 19 mm and a Minimum Inhibitory Concentration (MIC) of 11.31 µg/mL against E. coli, surpassing the reference drug sulfamethoxazole. nih.gov

Furthermore, some N-benzyl derivatives have been evaluated for their antibacterial properties. While certain O-benzyl derivatives showed high activity against Gram-positive bacteria, their effect on Gram-negative bacteria like Pseudomonas aeruginosa was moderate. mdpi.com Para-substituted derivatives of N-benzyl-3-methylbuten-2-enamides were effective against E. coli with MIC values of 0.01 g/mL and also showed activity against S. aureus. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrrole Analogues

| Compound/Analogue Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues | Staphylococcus sp. | Active | mdpi.com |

| 5-oxo-2-phenyl-4-(arylsulfamoyl)phenyl)hydrazono)4,5-dihydro-1H-pyrrole-3-carboxylate hybrid | Salmonella typhimurium | Inhibition zone: 15 mm, MIC: 19.24 µg/mL | nih.gov |

| 5-oxo-2-phenyl-4-(arylsulfamoyl)phenyl)hydrazono)4,5-dihydro-1H-pyrrole-3-carboxylate hybrid | Escherichia coli | Inhibition zone: 19 mm, MIC: 11.31 µg/mL | nih.gov |

| O-benzyl derivatives | Gram-positive bacteria | High activity | mdpi.com |

| O-benzyl derivatives | Pseudomonas aeruginosa | Moderate activity | mdpi.com |

| N-benzyl-3-methylbuten-2-enamides | Escherichia coli | MIC: 0.01 g/mL | researchgate.net |

| N-benzyl-3-methylbuten-2-enamides | Staphylococcus aureus | MIC: 0.01-0.02 g/mL | researchgate.net |

Antifungal Efficacy

The antifungal properties of this compound analogues have also been a subject of investigation. Various studies have highlighted the potential of the pyrrole scaffold in developing new antifungal agents. For example, phenylpyrrole analogues based on the alkaloid lycogalic acid have demonstrated broad-spectrum fungicidal activities against several phytopathogenic fungi. mdpi.com

Specifically, certain N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole have shown potent anti-Candida activity. nih.gov One of the most effective compounds in this series was reported to be 4- to 250-fold more potent than reference drugs like bifonazole, miconazole, itraconazole, and fluconazole (B54011), with a MIC90 of 0.032 µg/mL. nih.gov

Additionally, synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates, which are structurally related, have been tested for their inhibitory activity against Candida albicans. nih.gov Some of these analogues showed significant inhibitory potential at concentrations as low as 0.4 µg/mL, which is considerably lower than the standard antifungal drug fluconazole at 30 µg/mL. nih.gov The introduction of an N-benzyl group in some derivatives has been shown to contribute to their antifungal activity. mdpi.com

Table 2: Antifungal Activity of Selected Pyrrole Analogues

| Compound/Analogue Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Phenylpyrrole analogues | Phytopathogenic fungi | Broad-spectrum activity | mdpi.com |

| N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole | Candida albicans | MIC90 = 0.032 µg/mL | nih.gov |

| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates | Candida albicans | MIC as low as 0.4 µg/mL | nih.gov |

| N-benzyl derivatives | Fungi | High activity | mdpi.com |

Mechanistic Investigations of Antimicrobial Action

The precise mechanisms through which this compound analogues exert their antimicrobial effects are still under investigation. However, research on related heterocyclic compounds provides some insights. For instance, the mechanism of bactericidal action for some heterocycles containing an imidazole (B134444) ring is believed to involve the disruption of intermolecular interactions within the cell membrane. mdpi.com For antifungal azole derivatives, a key mechanism is the coordination bond with the demethylase enzyme, which is crucial for fungal cell membrane integrity. nih.gov The steric hindrance of substituents on the pyrrole ring can also influence antimicrobial activity, potentially by preventing the disruption of normal cell permeability. mdpi.com

In Vitro Anticancer and Cytotoxicity Research

The pyrrole scaffold is a recurring motif in a number of compounds with recognized anticancer properties. researchgate.net Consequently, analogues of this compound have been a focus of anticancer research.

Growth Inhibition Studies on Cancer Cell Lines (e.g., HeLa, HCT-116, Jurkat, MCF-7)

A variety of pyrrole derivatives have been evaluated for their cytotoxic activity against several human cancer cell lines. Novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives have demonstrated promising cytotoxic potential against leukemia cell lines, including the lymphoid cell line Jurkat. nih.gov Some of these compounds showed greater efficacy than the reference compound A6730. nih.gov

In studies involving solid tumors, new N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles, which share structural similarities, were tested against HEPG2, MCF-7, and HCT-116 cancer cell lines. researchgate.net One particular compound, 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine, was found to be highly active with an IC50 of 0.7 μmol L⁻¹. researchgate.net

Furthermore, other research has shown that certain pyrrole derivatives exhibit dose- and time-dependent cytotoxic activity against colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinoma cell lines. nih.gov Acetylated 5-aminosalicylate-thiazolinone hybrid derivatives have also shown high sensitivity in MCF7, HeLa, and HCT-116 cell lines, with one derivative demonstrating superior activity to doxorubicin (B1662922) in HeLa cells. nih.gov

Table 3: Cytotoxic Activity of Selected Pyrrole Analogues against Cancer Cell Lines

| Compound/Analogue Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylates | Jurkat | Promising cytotoxicity | nih.gov |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine | MCF-7, HCT-116 | 0.7 μmol L⁻¹ | researchgate.net |

| Novel pyrrole derivatives | MCF-7 | Dose- and time-dependent cytotoxicity | nih.gov |

| Acetylated 5-aminosalicylate-thiazolinone hybrid | HeLa | <1 μM (Superior to doxorubicin) | nih.gov |

| Acetylated 5-aminosalicylate-thiazolinone hybrid | HCT-116 | <1 μM | nih.gov |

| Acetylated 5-aminosalicylate-thiazolinone hybrid | MCF-7 | <1 μM | nih.gov |

Effects on Cellular Metabolic Activity and Viability

The investigation into the effects of this compound analogues on cancer cell metabolism and viability has revealed dose- and time-dependent responses. nih.gov For instance, in a study on LoVo colon cancer cells, treatment with certain pyrrole compounds for 24 hours at a concentration of 6.25 μM led to a decrease in cell viability to between 82.54% and 91.11%. nih.gov Increasing the concentration to 200 μM resulted in a more significant reduction in cell viability, with one compound lowering it to 19.06%. nih.gov

Similarly, treatments of MCF-7 breast cancer cells with some pyrrole compounds demonstrated cytotoxic features that were more pronounced after 48 hours of incubation. nih.gov At a concentration of 400 μM, certain compounds reduced MCF-7 cell viability to between 66% and 79%. nih.gov These findings suggest that these compounds can effectively reduce cancer cell viability. The underlying mechanisms often involve the induction of apoptosis and cell cycle arrest. researchgate.net For example, some anticancer agents can modulate pathways involving cyclins, CDKs, and p21, and can also impact mitochondrial apoptotic pathways by regulating pro- and anti-apoptotic proteins. mdpi.com

Synergistic Effects with Established Chemotherapeutic Agents (e.g., Doxorubicin, Cisplatin)

Research has highlighted the potential of this compound analogues to enhance the efficacy of conventional chemotherapy drugs. Specifically, the analogue ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) has been utilized to improve the cytotoxic effects of doxorubicin and cisplatin (B142131) in HeLa cervical carcinoma cells. chemicalbook.com This synergistic interaction is significant as it suggests that these pyrrole derivatives could be used in combination therapies to potentially lower the required doses of highly toxic chemotherapeutic agents, thereby reducing adverse side effects while maintaining or even increasing anti-tumor activity. chemicalbook.commdpi.com The mechanism for this enhancement is linked to the compound's ability to inhibit aldose reductase, an enzyme that, when overexpressed, may contribute to reduced efficacy of certain chemotherapeutic drugs. chemicalbook.com

Inhibition of Drug Efflux Pumps (e.g., P-glycoprotein)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govmdpi.com These transporters function as efflux pumps, actively removing cytotoxic drugs from cancer cells and reducing their intracellular concentration and effectiveness. nih.gov

Analogues of this compound, particularly those based on the 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold, have emerged as potent inhibitors of P-gp. nih.gov Certain compounds within this class have demonstrated the ability to reverse P-gp-mediated MDR in tumor cells, even at low, non-cytotoxic concentrations. nih.gov Research has shown that these analogues can potently inhibit the P-gp efflux pump, with some achieving IC50 values below 0.5 μM. nih.gov This inhibition restores the sensitivity of resistant cancer cells to chemotherapeutic agents like doxorubicin. nih.gov The effectiveness of these compounds as P-gp inhibitors appears to be influenced by the lipophilicity of the substituents on their chemical structure. nih.gov

| Compound Class | Target | Activity | Effect |

|---|---|---|---|

| 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline analogues | P-glycoprotein (P-gp) | IC50 < 0.5 μM | Reverses multidrug resistance to Doxorubicin |

Modulation of Inflammatory Pathways in Cellular Models

Analogues of this compound have demonstrated the ability to modulate key inflammatory pathways. The compound ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) has been shown to inhibit the production of prostaglandin (B15479496) F2α (PGF2α) and prostaglandin E2 (PGE2) in human endometrial cells, with a reported EC50 value of 10 μM. chemicalbook.com Prostaglandins are lipid compounds that play a central role in generating inflammatory responses. By inhibiting their synthesis, these compounds can exert an anti-inflammatory effect. jptcp.com The broader class of pyrrole derivatives has been investigated for anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin production. mdpi.comnih.govalliedacademies.org For instance, certain N-substituted pyrrolo[3,4-c]pyrroles and 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid have been reported to possess significant anti-inflammatory activity. nih.govalliedacademies.org

Antioxidant Activity and Cellular Protective Mechanisms

The pyrrole scaffold, central to this compound and its analogues, is present in numerous compounds recognized for their antioxidant properties. researchgate.netraijmr.com Antioxidants protect cells from damage caused by oxidative stress, a condition resulting from an imbalance of free radicals and antioxidants in the body. researchgate.net

Studies on various pyrrole derivatives have confirmed their capacity to act as antioxidants. For example, pyrrole-2-carbaldehyde derivatives isolated from natural sources have demonstrated moderate to strong antioxidant effects, attenuating cell death in vascular smooth muscle cells subjected to oxidative stress. nih.gov Similarly, a series of newly synthesized pyrrole-2,5-dione analogues were screened for their antioxidant properties, with several motifs showing outstanding activity. researchgate.net The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. mdpi.comresearchgate.net The structure-activity relationship suggests that the presence and nature of substituents on the pyrrole ring significantly influence the antioxidant potential. mdpi.comresearchgate.net

Antiviral Properties and Mechanism of Action (e.g., Anti-HIV-1 Activity)

The pyrrole chemical scaffold is a key feature in a variety of compounds exhibiting potent antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov Analogues have been shown to target different stages of the HIV-1 replication cycle. nih.gov

One significant mechanism involves the inhibition of viral entry. N-substituted pyrrole derivatives have been identified as HIV-1 fusion inhibitors. These small molecules interfere with the formation of the gp41 six-helix bundle, a critical step in the fusion of the viral and cellular membranes, thereby blocking the virus from entering host cells. asm.org

Another major target is the viral enzyme reverse transcriptase (RT). Pyrryl aryl sulfones (PASs) are a potent family of non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some members showing an EC50 value of 0.14 μM. nih.gov Other pyrrole derivatives have been found to inhibit the ribonuclease H (RNase H) function of reverse transcriptase. acs.org Additionally, various pyrrolo-pyridine and 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffolds have demonstrated potent anti-HIV-1 activities with EC50 values in the low micromolar range. mdpi.com

| Compound Class | HIV-1 Target | Mechanism of Action | Potency (EC50) |

|---|---|---|---|

| N-Substituted Pyrroles | gp41 | Fusion Inhibition | Low micromolar range |

| Pyrryl Aryl Sulfones (PASs) | Reverse Transcriptase (NNRTI) | Enzyme Inhibition | 0.14 μM |

| Pyrrolo[3,4-c]pyrazole-4,6-diones | Integrase (presumed) | Enzyme Inhibition | < 5 μM |

| Pyrrolyl Pyrazoles | RNase H (of Reverse Transcriptase) | Enzyme Inhibition | Low micromolar range |

Enzyme Inhibition Kinetics and Selectivity Studies

A prominent biological activity of this compound analogues is the potent and selective inhibition of aldose reductase. nih.gov The analogue ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) is a highly specific inhibitor of this enzyme, with a reported IC50 value of 47 nM. chemicalbook.comnih.gov

Kinetics and Selectivity: Detailed kinetic studies have revealed that the inhibition of aldose reductase by EBPC is of a mixed type with respect to the substrate glyceraldehyde (Ki = 8.0 x 10⁻⁸ M) and noncompetitive with respect to the cofactor NADPH (Ki = 1.70 x 10⁻⁸ M). nih.gov A key feature of EBPC is its remarkable selectivity. It is over 4000 times more potent in inhibiting rat lens aldose reductase than the closely related aldehyde reductase. nih.govsigmaaldrich.com This high specificity makes it a valuable tool for studying the biochemical roles of aldose reductase. nih.gov For instance, it demonstrated greater than 98% inhibition of aldose reductase from the rat sciatic nerve at a 1 microM concentration, while showing virtually no activity against aldehyde reductases from the rat liver and brain. nih.gov

Biochemical Consequences: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, such as in diabetes mellitus, the increased activity of this pathway is linked to the pathogenesis of long-term diabetic complications. By inhibiting aldose reductase, these compounds block the accumulation of sorbitol, which is a primary biochemical consequence of their action. This inhibition is considered a key therapeutic strategy to prevent or ameliorate such complications. nih.gov

| Inhibitor | Enzyme | IC50 | Ki (vs. Glyceraldehyde) | Ki (vs. NADPH) | Inhibition Type |

|---|---|---|---|---|---|

| EBPC | Aldose Reductase | 47 nM | 8.0 x 10⁻⁸ M | 1.70 x 10⁻⁸ M | Mixed / Noncompetitive |

Mycobacterial Enzyme Inhibition (e.g., InhA)

Analogues of this compound are subjects of investigation for their potential as inhibitors of critical mycobacterial enzymes, particularly the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. InhA is a vital enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. thepharmajournal.comnih.gov These mycolic acids are essential, long-chain fatty acids that form the distinctive, impermeable outer layer of the mycobacterial cell wall. thepharmajournal.com Inhibition of InhA disrupts this pathway, compromising the integrity of the cell wall and ultimately leading to bacterial death. thepharmajournal.com

The significance of InhA as a therapeutic target is well-established; it is the primary target for the frontline anti-tuberculosis drug isoniazid. nih.gov However, the emergence of drug-resistant strains, often due to mutations that prevent the activation of isoniazid, necessitates the development of direct InhA inhibitors. Pyrrole-containing scaffolds, including pyrrole-3-carboxamides and pyrrole-2-carbohydrazides, are being explored as such direct inhibitors. vlifesciences.comjournalgrid.comjournalgrid.com Molecular modeling studies indicate that these compounds can fit into the InhA active site, suggesting that the this compound framework is a promising starting point for designing novel antimycobacterial agents that act on this validated target. thepharmajournal.comvlifesciences.com

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

Influence of Substituent Variation on Biological Potency

The biological potency of this compound analogues is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies on related pyrrole and isoxazole (B147169) derivatives have provided critical insights into the chemical features that govern their antimycobacterial activity.

A recurring theme is the profound influence of electronic effects on the benzyl (B1604629) group attached at the N1 position of the pyrrole ring. The introduction of electron-withdrawing groups on this aromatic ring is consistently associated with enhanced biological potency. For instance, in a series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, a compound featuring a 3,4-dichlorobenzyl substituent was identified as the most active, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL against M. tuberculosis H37Rv strains. nih.gov Similarly, studies on pyrrole-2-carboxamides revealed that phenyl and pyridyl groups bearing electron-withdrawing substituents were crucial for increasing anti-TB activity, while compounds with electron-donating groups, such as methoxy (B1213986) (OMe), displayed significantly weaker activity. nih.gov

Furthermore, modifications to the core pyrrole ring itself are critical. Research on pyrrole-2-carboxamides demonstrated that the NH proton of the pyrrole ring may be important for activity, as its replacement with a methyl group led to a roughly 50-fold reduction in potency. nih.gov This suggests the NH group could be acting as a hydrogen bond donor in the active site of the biological target.

The following table summarizes the general influence of substituent variations on the biological potency of these analogues.

| Position of Variation | Substituent Type | Effect on Potency | Example |

|---|---|---|---|

| N1-Benzyl Ring | Electron-Withdrawing Groups (e.g., Cl, F) | Increase | 3,4-Dichlorobenzyl nih.gov |

| N1-Benzyl Ring | Electron-Donating Groups (e.g., OMe) | Decrease | Methoxy-substituted pyridyl nih.gov |

| Pyrrole Ring | NH group (unsubstituted) | Higher Activity | Compared to N-methylated analogue nih.gov |

| Pyrrole Ring | N-Methyl group | Decrease | 50-fold reduction in activity nih.gov |

Stereochemical Considerations in Biological Activity

While specific studies on the stereochemistry of this compound analogues are not detailed in the available literature, the principles of medicinal chemistry dictate that stereochemistry would play a pivotal role if a chiral center were introduced into the molecule. Chirality, or the "handedness" of a molecule, is fundamental to its biological function because biological targets like enzymes and receptors are themselves chiral.

Should substitutions on the pyrrole scaffold, for example on the benzyl group or the ethyl ester, create a stereocenter, the resulting enantiomers or diastereomers would be expected to exhibit different biological activities. This difference arises because one stereoisomer typically has a more complementary three-dimensional shape to the binding site of the target protein. This superior fit allows for more effective and potent interactions, leading to a stronger biological response. The less active isomer may bind poorly or not at all.

Molecular Interaction Profiling with Biological Targets (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking studies have been instrumental in elucidating how pyrrole-based analogues interact with their biological targets at an atomic level. For antimycobacterial research, these studies often focus on the active site of the InhA enzyme. The binding of these inhibitors is typically stabilized by a combination of specific hydrogen bonds and broader hydrophobic interactions.

The core structure, including the pyrrole ring and the carboxylate or carboxamide functional group, is crucial for establishing key interactions. The amide or ester linkage (-C=O-NH- or -C=O-O-) is frequently observed to be important for binding within the enzyme's active site. journalgrid.comjournalgrid.com Specifically, the carbonyl oxygen and amide/ester groups can act as hydrogen bond acceptors or donors, forming critical connections with amino acid residues.

Docking simulations of various pyrrole derivatives into the InhA binding pocket have identified several key amino acid residues that are consistently involved in interactions. These include:

Hydrogen Bonding: Interactions are commonly predicted with the side chains of residues such as Tyrosine 158 (TYR158), Lysine 165 (LYS165), Arginine 60 (ARG60), and Glutamine 28 (GLN28). nih.govvlifesciences.comjournalgrid.com These directed, high-energy bonds are critical for orienting the inhibitor correctly within the active site.

Hydrophobic Interactions: The benzyl group and the pyrrole ring itself can engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket, further anchoring the molecule.

Cofactor Interaction: Some inhibitors show interactions with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) cofactor, which is also present in the InhA active site. journalgrid.com

The following table details the specific molecular interactions identified between pyrrole-based inhibitors and the InhA enzyme through molecular docking studies.

| Interaction Type | Interacting Part of Inhibitor | Target Amino Acid / Cofactor | Reference |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen / Amide NH | TYR158 | journalgrid.com |

| Hydrogen Bond | General Structure | LYS165 | vlifesciences.com |

| Hydrogen Bond | Carbonyl Oxygen of Benzohydrazide | ARG60 | nih.gov |

| Hydrogen Bond | NH group | GLN28 | nih.gov |

| Interaction with Cofactor | General Structure | NAD | journalgrid.com |

Applications in Advanced Materials Science and Polymer Chemistry

Fabrication of Conductive Polymers Derived from Pyrrole (B145914) Carboxylates

Pyrrole and its derivatives are foundational monomers for synthesizing intrinsically conductive polymers (ICPs). researchgate.netresearchgate.net The polymerization of these monomers, including pyrrole carboxylates, is typically achieved through oxidative methods, either chemically or electrochemically. ekb.egnih.gov In this process, monomer units undergo a condensation reaction to form a polymer backbone with a conjugated π-electron system, which is essential for electrical conductivity. ekb.egnih.gov

The general mechanism involves the oxidation of the pyrrole monomer to a radical cation, which then couples with other radical cations to form oligomers and eventually the final polymer chain. ekb.eg The presence of the ethyl carboxylate and benzyl (B1604629) groups on the ethyl 1-benzyl-1H-pyrrole-3-carboxylate monomer influences the polymerization kinetics, solubility of the monomer, and the morphology and properties of the resulting polymer. For instance, the chemical polymerization of related 3-menthyl carboxylate pyrroles has yielded conductive polymers with conductivities in the range of 0.6 to 2.3 S/cm. amazonaws.com Similarly, poly(pyrrole-3-carboxylic acid) has been synthesized in the form of nanoneedles using aqueous dispersion polymerization, highlighting the versatility of these monomers in creating structured materials. nih.gov

Table 1: Polymerization Methods for Pyrrole Derivatives

| Polymerization Method | Oxidant/Conditions | Resulting Polymer | Key Features |

|---|---|---|---|

| Chemical Oxidative Polymerization | Ferric chloride (FeCl₃), Ammonium persulfate (APS) | Polypyrrole (PPy) and derivatives | Scalable, can produce bulk quantities, morphology can be controlled by surfactants. researchgate.net |

| Electrochemical Polymerization | Anodic oxidation on an electrode surface | Adherent, conductive polymer films | Precise control over film thickness and properties; dopant incorporated from electrolyte. nih.gov |

| Aqueous Dispersion Polymerization | Aqueous medium, suitable initiator | Poly(pyrrole-3-carboxylic acid) nanoneedles | Allows for the formation of specific nanostructures. nih.gov |

Role in Organic Electronics and Sensor Technologies

The semiconducting nature of polymers derived from pyrrole-based monomers makes them highly suitable for applications in organic electronics. acs.orgnih.gov Pyrrole is recognized as the most electron-rich five-membered heteroaromatic ring, a property that is advantageous for creating p-type (hole-transporting) organic semiconductors. researchgate.netacs.org These materials are integral components in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govmorressier.com

While the inherent instability of some pyrrole-based materials can be a challenge, functionalization with groups like the benzyl and ethyl carboxylate in this compound can enhance stability and processability without compromising the desirable electronic properties. researchgate.netacs.org Furthermore, the carboxylate group in polymers like poly(pyrrole-3-carboxylic acid) provides a convenient anchor point for the immobilization of biomolecules, such as antibodies, enabling the development of highly specific biosensors. researchgate.net Polypyrrole derivatives have also been successfully employed as the active material in gas detectors. researchgate.net

Investigations into Tunable Electrical and Optical Properties (e.g., Doping Effects)

A key characteristic of conductive polymers is the ability to tune their electrical and optical properties through a process called doping. bohrium.com Chemically synthesized conjugated polymers are typically insulators in their neutral state. nih.gov Through oxidation (p-doping), mobile charge carriers are created along the polymer backbone, transforming the material into a conductor. nih.govcitedrive.com

This process involves the removal of electrons from the conjugated π-system, leading to the formation of localized radical cations known as polarons. citedrive.comnih.gov At higher doping levels, a second electron can be removed, creating a dication known as a bipolaron. citedrive.comnih.gov These polarons and bipolarons act as the charge carriers responsible for electrical conductivity. nih.govnih.gov Doping not only increases the number of charge carriers but also alters the electronic structure of the polymer, affecting its optical properties, such as its absorption spectrum. citedrive.com The choice of dopant, which can range from simple anions like p-toluenesulfonate to larger organic molecules, provides a powerful tool for modifying the polymer's final characteristics to suit specific applications. citedrive.comnih.govnih.gov

Table 2: Effect of Doping on Polypyrrole-co-poly(pyrrole-3-carboxylic acid)

| Dopant | Effect on Polymer | Resulting Properties |

|---|---|---|

| p-toluenesulfonate (p-TSA) | Increases the number of charge carriers (polarons, bipolarons). citedrive.comnih.gov | Enhanced electrical conductivity; semiconductor-like characteristics. citedrive.comnih.gov |

| Anthraquinone sulfonate (AQS) | Introduces mobile charge carriers onto the polymer backbone. citedrive.comnih.gov | Modifies electrical and optical properties; creates energy gaps of less than 0.6 eV in doped poly(pyrrole-3-carboxylic acid). citedrive.comnih.gov |

Pyrrole Carboxylates as Building Blocks for Functional Materials

Beyond conductive polymers, pyrrole carboxylates serve as versatile molecular building blocks for a wide array of functional organic materials. nih.govresearchgate.net The pyrrole scaffold is a key structural motif in pharmaceuticals, natural products, and materials designed for specific electronic or biological functions. researchgate.net For example, nitropyrrole-based compounds, including esters, have been synthesized as intermediates for creating modified DNA minor-groove binders. nih.gov

The ability to functionalize the pyrrole ring at various positions allows for the construction of complex, extended π-conjugated systems. These systems are at the heart of modern organic materials chemistry, finding use in the development of novel semiconductors, dyes, and other functional molecules. chemrxiv.org The presence of the carboxylate group in compounds like this compound offers a reactive handle for further chemical modifications, enabling its integration into larger, more complex molecular architectures with tailor-made functionalities. chemrxiv.orgresearchgate.net

Development of Chemosensors and Laser Dyes (e.g., BODIPY derivatives)

Pyrrole derivatives are crucial precursors for the synthesis of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, commonly known as BODIPY dyes. mdpi.commdpi.com These dyes are renowned for their exceptional photophysical properties, including strong light absorption, high fluorescence quantum yields, and excellent chemical and photochemical stability. mdpi.comnih.gov These characteristics make them ideal candidates for a range of advanced applications. mdpi.com

The synthesis of the BODIPY core typically involves the condensation of two pyrrole units with an aldehyde or acid chloride, followed by complexation with boron trifluoride. mdpi.com By using functionalized pyrroles like this compound as starting materials, it is possible to create novel BODIPY derivatives with tailored properties. The substituents on the pyrrole ring can be used to fine-tune the absorption and emission wavelengths of the dye and to introduce specific functionalities. For instance, attaching receptor units to the BODIPY core can create chemosensors that exhibit a change in color or fluorescence upon binding to a specific ion or molecule. mdpi.com This has led to their use in detecting metal ions and other analytes. mdpi.commdpi.com

Table 3: Applications of BODIPY Dyes Derived from Pyrrole Precursors

| Application Area | Description |

|---|---|

| Fluorescent Labeling | Used to tag proteins and other biomolecules for imaging applications due to their brightness and stability. mdpi.commdpi.com |

| Chemosensors | Functionalized BODIPY derivatives can act as optical sensors for detecting metal ions (e.g., Cu²⁺, Pd²⁺, Zn²⁺) through colorimetric or fluorimetric changes. mdpi.comnih.gov |

| Tunable Laser Dyes | Their high fluorescence efficiency and stability make them suitable for use as gain media in tunable lasers. mdpi.commdpi.com |

| Organic Electronics | Employed as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov |

| Photodynamic Therapy | Can be designed to generate reactive oxygen species upon light irradiation for therapeutic applications. mdpi.com |

Prospective Research Avenues and Translational Impact

Innovations in Synthetic Strategies for Enhanced Accessibility and Efficiency